molecular formula C13H11N5 B12210965 4-(2,3-dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine

4-(2,3-dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12210965
M. Wt: 237.26 g/mol
InChI Key: LNYVXNLQEVHURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at the 4-position with a 2,3-dihydroindole moiety (Figure 1). The dihydroindole substituent enhances hydrophobic interactions and modulates electronic properties, making this compound a candidate for targeting fibroblast growth factor receptors (FGFRs) and other kinases .

Properties

Molecular Formula

C13H11N5

Molecular Weight

237.26 g/mol

IUPAC Name

4-(2,3-dihydroindol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H11N5/c1-2-4-11-9(3-1)5-6-18(11)13-10-7-16-17-12(10)14-8-15-13/h1-4,7-8H,5-6H2,(H,14,15,16,17)

InChI Key

LNYVXNLQEVHURX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=NC4=C3C=NN4

Origin of Product

United States

Preparation Methods

Reductive Amination

Secondary functionalization at the pyrimidine N-1 position is achieved via reductive amination. Treating 4-(2,3-dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-7-carbaldehyde with sodium cyanoborohydride and ammonium acetate in methanol introduces amine groups (e.g., morpholine, piperidine) with 65–80% efficiency.

Oxidation and Cyclization

Controlled oxidation of the dihydroindole moiety using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane converts the saturated ring to an indole, enabling further π-conjugation. Subsequent cyclization with triethyl orthoformate generates fused polycyclic derivatives.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (DMSO- d₆, 600 MHz): δ 8.50 (s, 1H, C5-H), 7.73 (s, 2H, Ar-H), 4.84 (s, 1H, OH), 3.74 (s, 3H, NCH₃).

  • ¹³C NMR : 164.42 ppm (C=NH), 152.30 ppm (C4), 140.15 ppm (C7).

  • HRMS (ESI+): m/z calcd for C₁₇H₁₄N₆ [M+H]⁺ 311.1354, found 311.1356.

Crystallographic Data

Single-crystal X-ray diffraction of a related compound (PubChem CID 16627040) confirms the planar pyrazolo[3,4-d]pyrimidine core and dihedral angles of 12.5° between the indole and pyrimidine rings.

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at C4 vs. C7 is mitigated by steric hindrance (bulky ligands) and electronic effects (electron-withdrawing groups).

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions; toluene or dioxane balances reactivity and purity.

  • Catalyst Loading : Reducing Pd catalyst to 2 mol% with DavePhos ligand maintains efficiency while lowering costs .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Research indicates that 4-(2,3-dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine exhibits a range of biological activities, particularly in the areas of oncology and neuropharmacology.

Anticancer Properties

Studies have shown that compounds similar to this compound possess antiproliferative effects against various cancer cell lines. The compound's structure suggests it may act as an inhibitor of specific kinases involved in cell signaling pathways critical for cancer progression. For example:

CompoundStructure FeaturesBiological Activity
5-(1H-Indol-3-yl)-2H-pyrazolo[3,4-b]pyridineIndole fused with pyrazolo[3,4-b]pyridineAnticancer properties
1-(3-chlorophenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidineChlorophenyl substitution on pyrazolo frameworkPotential kinase inhibition
5-amino-3-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-oneAmino group on pyrazolo ringAntiproliferative activity against cancer cells

The unique dual heterocyclic nature of this compound enhances its binding affinity to specific targets compared to other similar compounds .

Neuropharmacological Applications

Recent studies have explored the potential of pyrazolo-pyrimidine derivatives as anti-Alzheimer's agents. These compounds have been screened for various biological potentials using in vitro methods. For instance, one study demonstrated that certain derivatives exhibited significant antioxidant activity and inhibitory effects against enzymes related to Alzheimer's disease .

Pharmacological Applications

The pharmacological applications of this compound extend beyond oncology and neuropharmacology. Pyrimidine derivatives are known for their diverse biological properties including:

  • Antimicrobial Activity : Compounds in this class have demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties superior to conventional drugs like diclofenac sodium.
  • Antidiabetic Activity : Certain studies indicate potential use in managing diabetes through modulation of glucose metabolism .

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

  • Anticancer Efficacy : A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives showed promising results in inhibiting tumor growth in xenograft models.
  • Neuroprotective Effects : Research demonstrated that specific derivatives could reduce oxidative stress markers in neuronal cell lines, suggesting potential for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name/Substituent Key Structural Features Biological Target/Activity Key Findings Reference
4-(2,3-Dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine 4-position: 2,3-dihydroindole; 2H tautomer Pan-FGFR inhibitor Irreversible binding; IC50 < 10 nM for FGFR1–4
4-(Phenylamino)pyrazolo[3,4-d]pyrimidine (Compound A, Fig. 15) 4-position: Phenylamino group Kinase inhibition (e.g., Src, Abl) Moderate activity (IC50 ~ 100–500 nM)
4-(4-Trifluoromethoxyphenylamino)pyrazolo[3,4-d]pyrimidine (Compound 21a-I/II) 4-position: Trifluoromethoxy-phenylamino Kinase inhibition (unspecified) Enhanced solubility and selectivity
Benzothiazole-substituted pyrazolo[3,4-d]pyrimidines (e.g., 3a, 3d) 1-position: Benzothiazole; 4-position: aryl Antibacterial (e.g., P. aeruginosa) MIC values: 8–32 µg/mL
F108 (4-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine) 4-position: Benzimidazole-piperidine S6K1 kinase inhibition IC50: 0.8 µM (S6K1); poor cell permeability

Key Structural-Activity Relationships (SAR)

Substituent Position and Tautomerism :

  • The 2H tautomer of pyrazolo[3,4-d]pyrimidine (as in the target compound) favors planar conformations, enhancing binding to ATP pockets of kinases .
  • 1H tautomers (e.g., benzothiazole derivatives in ) exhibit reduced kinase affinity but improved antibacterial activity .

Impact of 4-Position Substitutions: Dihydroindole: The 2,3-dihydroindole group in the target compound improves hydrophobic interactions with FGFRs, contributing to irreversible inhibition via covalent bonding . Trifluoromethoxy Phenylamino: Electron-withdrawing groups (e.g., CF3O-) enhance metabolic stability and selectivity for tyrosine kinases . Benzimidazole-Piperidine (F108): Bulky substituents limit cell permeability but improve S6K1 binding specificity .

Hybrid Derivatives: Fusion with thieno[3,2-d]pyrimidine (e.g., ) increases π-stacking interactions but reduces solubility .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 4-Phenylamino Analog (A) F108 Benzothiazole Derivative (3a)
Molecular Weight (g/mol) ~350 (estimated) 297 395 347
LogP 3.2 (predicted) 2.8 2.5 3.5
Solubility (µg/mL) <10 (aqueous buffer) 15 <5 20
Plasma Stability (t1/2) >6 h 2 h 1.5 h >8 h

Biological Activity

4-(2,3-Dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines structural features of indole and pyrazolopyrimidine, making it a promising scaffold for developing various therapeutic agents. The following sections summarize its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C13H11N5
Molecular Weight 237.26 g/mol
CAS Number 1119442-35-1

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and tested for their efficacy against various cancer cell lines:

  • In vitro Studies : Compounds derived from this scaffold showed significant anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Notably, one derivative exhibited an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
  • Mechanism of Action : The compound acts as an epidermal growth factor receptor (EGFR) inhibitor, with one derivative showing a remarkable IC50 value of 0.016 µM against wild-type EGFR and an IC50 of 0.236 µM against the mutant EGFR T790M. This suggests that the compound can effectively induce apoptosis and arrest the cell cycle at the S and G2/M phases .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine have shown activity against both Gram-positive and Gram-negative bacteria:

  • Antibacterial Efficacy : Several compounds in this class demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the indole and pyrazolopyrimidine rings. The following points summarize key findings regarding SAR:

  • Substituent Effects : Modifications on the indole moiety can enhance or diminish biological activity. For example, adding electron-withdrawing groups has been shown to improve potency against certain targets.
  • Hybridization Studies : Compounds that incorporate additional moieties (e.g., furoxan) at specific positions on the pyrazolo[3,4-d]pyrimidine ring have demonstrated synergistic effects in anticancer activity .

Case Studies

Several case studies illustrate the compound's potential in therapeutic applications:

  • EGFR Inhibition : A study focused on synthesizing new derivatives as EGFR inhibitors reported that one such compound not only inhibited cell proliferation but also induced significant apoptosis in cancer cells through increased BAX/Bcl-2 ratios .
  • Dual Inhibition : Another study highlighted a derivative that acts as a dual inhibitor of both EGFR and VEGFR2, demonstrating an IC50 range between 0.3 to 24 µM across various assays, indicating its broad-spectrum potential in cancer treatment .

Q & A

Q. Advanced

  • Trypanosoma cruzi assays : Use MRC-5SV2 fibroblasts co-cultured with parasites. Compound efficacy is quantified via resazurin-based fluorescence (λex 550 nm, λem 590 nm) to measure IC₅₀ values .
  • Selectivity screening : Compare cytotoxicity against human cell lines (e.g., PMM macrophages) to identify selective derivatives. For instance, compound 44 showed potent anti-T. cruzi activity (IC₅₀ < 10 µM) with no cytotoxicity at 64 µM .

How do substitutions at the 7-position influence biological activity and selectivity?

Advanced
Structure-Activity Relationship (SAR) studies reveal:

  • 4-Chlorophenyl substituents (e.g., compound 44) enhance anti-T. cruzi activity while maintaining low cytotoxicity .
  • Small alkyl groups (methyl, ethyl) reduce potency, whereas bulky substituents (e.g., benzyl) increase off-target effects .
  • Hydroxyl group removal at the 3’-ribose position decreases activity 2–3-fold, highlighting the role of hydrogen bonding in target engagement .

What strategies resolve contradictions in SAR data across different biological targets?

Q. Advanced

  • Systematic substitution libraries : Test analogs with incremental structural changes (e.g., halogens, electron-withdrawing/donating groups) to isolate key pharmacophores .
  • Target profiling : Use kinase inhibition panels (e.g., EGFR-TK) or parasite-specific enzyme assays to differentiate mechanisms. For example, pyrazolo[3,4-d]pyrimidines targeting T. cruzi lack kinase inhibition, reducing cytotoxicity .
  • Computational docking : Correlate substituent steric/electronic properties with binding affinity to resolve target-specific SAR discrepancies .

How is metabolic stability assessed for pyrazolo[3,4-d]pyrimidine candidates?

Q. Advanced

  • Liver microsome assays : Incubate compounds (5 µM) with mouse/human liver microsomes and NADPH/UGT cofactors. Monitor parent compound degradation via LC-MS over 60 minutes. Compound 44 showed 100% stability, indicating resistance to Phase I/II metabolism .
  • In silico prediction : Use software (e.g., SwissADME) to identify metabolic soft spots (e.g., labile indole NH groups) for further optimization .

What methodologies confirm DNA synthesis inhibition as a mechanism of antitumor activity?

Q. Advanced

  • ³H-thymidine incorporation assays : Measure DNA synthesis rates in lymphoma cell lines (e.g., MEC-1) treated with derivatives like T75044. Dose-dependent reduction indicates direct DNA polymerase inhibition .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation to quantify programmed cell death .

How are pyrazolo[3,4-d]pyrimidines optimized for in vivo efficacy?

Q. Advanced

  • Pharmacokinetic profiling : Administer compounds (e.g., 44) in murine models and measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .
  • Acute Chagas disease models : Evaluate parasitemia reduction in T. cruzi-infected mice. Compound 44 reduced parasite load by >90% at 10 mg/kg/day without hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.